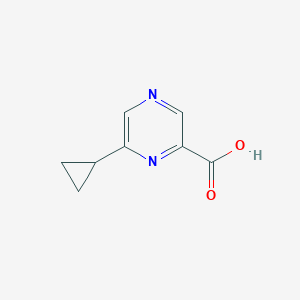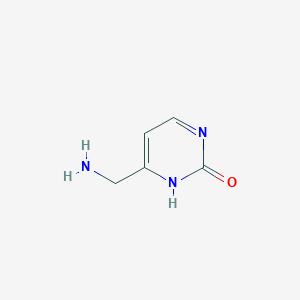
2-(1-(Tert-butoxycarbonyl)-2-methylpiperidin-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(Tert-butoxycarbonyl)-2-methylpiperidin-3-yl)acetic acid is a chemical compound with a complex structure that incorporates a piperidine ring, a carboxylic acid group, and a tert-butoxycarbonyl (Boc) protective group. This compound is particularly significant in organic chemistry, mainly used in the synthesis of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Initial Preparation: : The synthesis typically starts with the preparation of 2-methylpiperidine. This involves the catalytic hydrogenation of 2-methylpyridine in the presence of a suitable catalyst like palladium on carbon.
Boc Protection: : Next, the 2-methylpiperidine undergoes protection of its amine group by reacting with di-tert-butyl dicarbonate, yielding 1-(tert-butoxycarbonyl)-2-methylpiperidine.
Acetic Acid Introduction: : The final step involves the introduction of the acetic acid moiety. This can be achieved by reacting the Boc-protected 2-methylpiperidine with bromoacetic acid under basic conditions to yield 2-(1-(tert-butoxycarbonyl)-2-methylpiperidin-3-yl)acetic acid.
Industrial Production Methods
For industrial-scale production, these steps are often optimized to ensure high yield and purity. Advanced techniques such as continuous flow synthesis might be employed to enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the piperidine ring, forming various N-oxides.
Reduction: : Reduction of the carboxylic acid group can lead to the formation of alcohol derivatives.
Substitution: : Nucleophilic substitution reactions can occur at the tert-butoxycarbonyl group, which can be replaced with other protective groups or functional moieties.
Common Reagents and Conditions
Oxidation: : Typical reagents include hydrogen peroxide or peracids.
Reduction: : Sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: : Various bases or nucleophiles can be employed depending on the desired substitution.
Major Products
From Oxidation: : N-oxide derivatives.
From Reduction: : Alcohol derivatives.
From Substitution: : Compounds with different protective groups or functional moieties replacing the Boc group.
Applications De Recherche Scientifique
2-(1-(Tert-butoxycarbonyl)-2-methylpiperidin-3-yl)acetic acid has numerous applications across several scientific fields:
Chemistry
Intermediate in Synthesis: : Used as an intermediate in the synthesis of more complex organic molecules, especially in pharmaceutical chemistry.
Biology
Enzyme Studies: : Utilized in the study of enzyme interactions due to its functional groups that can mimic biological substrates.
Medicine
Drug Design: : Plays a crucial role in the design and synthesis of novel therapeutic agents, particularly in targeting specific biological pathways.
Industry
Agrochemicals: : Acts as a precursor in the synthesis of pesticides and herbicides, aiding in agricultural productivity.
Mécanisme D'action
2-(1-(Tert-butoxycarbonyl)-2-methylpiperidin-3-yl)acetic acid exerts its effects through various mechanisms:
Molecular Targets and Pathways
Enzyme Inhibition: : The compound can inhibit specific enzymes by binding to their active sites, thus blocking their activity.
Receptor Modulation: : It may interact with certain biological receptors, modulating their function and influencing cellular processes.
Comparaison Avec Des Composés Similaires
Unique Features
2-(1-(Tert-butoxycarbonyl)-2-methylpiperidin-3-yl)acetic acid is unique due to its combination of a piperidine ring, a Boc protective group, and an acetic acid moiety, which provides versatility in chemical reactions and biological interactions.
Similar Compounds
2-(1-(Tert-butoxycarbonyl)-piperidin-3-yl)acetic acid: : Lacks the methyl group on the piperidine ring.
2-(1-(Methoxycarbonyl)-2-methylpiperidin-3-yl)acetic acid: : Has a methoxycarbonyl group instead of the Boc group.
2-(1-(Tert-butoxycarbonyl)-2-ethylpiperidin-3-yl)acetic acid: : Contains an ethyl group instead of a methyl group on the piperidine ring.
There you have it: a thorough overview of this compound. Hope this was what you were looking for!
Propriétés
IUPAC Name |
2-[2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-9-10(8-11(15)16)6-5-7-14(9)12(17)18-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYHLFUVYYTHKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1C(=O)OC(C)(C)C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Cyclobutylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B7968791.png)
![5-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B7968802.png)
![5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B7968807.png)
![5-Bromo-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B7968811.png)



![Tert-butyl 3-amino-6-methyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate](/img/structure/B7968852.png)
![2-[2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid](/img/structure/B7968857.png)


